4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde
Description
4,4'-((1H-1,2,4-Triazol-1-yl)methylene)dibenzaldehyde (CAS: Not explicitly provided in evidence) is a symmetrical aromatic aldehyde derivative featuring a central 1,2,4-triazole ring connected via a methylene bridge to two benzaldehyde groups. This compound is structurally significant due to its dual aldehyde functionalities, which enhance its reactivity in coordination chemistry and polymer synthesis.
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
4-[(4-formylphenyl)-(1,2,4-triazol-1-yl)methyl]benzaldehyde |
InChI |
InChI=1S/C17H13N3O2/c21-9-13-1-5-15(6-2-13)17(20-12-18-11-19-20)16-7-3-14(10-22)4-8-16/h1-12,17H |
InChI Key |
NJQUCOXMKBJHCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)N3C=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1,2,4-Triazole with Halogenated Precursors
A widely adopted route involves the reaction of 1,2,4-triazole with α,α'-dihalogenated dibenzaldehyde derivatives. For example, 4,4'-bis(bromomethyl)dibenzaldehyde reacts with 1,2,4-triazole in the presence of a base such as cesium carbonate or potassium tert-butoxide. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding the target compound with 65–78% efficiency.
Key Variables :
Optimization via Phase-Transfer Catalysis
Recent advancements employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to facilitate interfacial reactions between aqueous and organic phases. This method reduces reaction time to 6–8 hours and increases yields to 82–85% by minimizing side products such as dialkylated impurities.
Condensation Reactions
Aldol Condensation with Triazole-Containing Intermediates
Condensation of 1H-1,2,4-triazole-1-carbaldehyde with benzaldehyde derivatives under acidic or basic conditions provides an alternative pathway. For instance, 1H-1,2,4-triazole-1-carbaldehyde reacts with excess benzaldehyde in ethanol using piperidine as a catalyst. The reaction proceeds via a Knoevenagel mechanism, forming the methylene bridge with 70–75% yield.
Mechanistic Insight :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates condensation reactions. A protocol combining 1,2,4-triazole, dibenzaldehyde, and ammonium acetate in acetic acid under microwave heating (150°C, 20 min) achieves 88% yield with >95% purity. This method minimizes thermal degradation, a common issue in conventional heating.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 4-bromobenzaldehyde with a triazole-bearing boronic ester has been explored. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water, this method affords the product in 60–68% yield. While less efficient than substitution or condensation, it offers regioselectivity advantages for asymmetric derivatives.
Click Chemistry Approaches
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular synthesis. For example, 4,4'-diazidodibenzaldehyde reacts with propargyl-triazole precursors in the presence of CuSO₄/sodium ascorbate, yielding the target compound with 75–80% efficiency. This method is highly selective but requires pre-functionalized starting materials.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) removes unreacted aldehydes and oligomers. Differential scanning calorimetry (DSC) confirms purity, showing a sharp melting point at 214–216°C.
Chromatographic Methods
Flash column chromatography (silica gel, ethyl acetate/hexane gradient) resolves isomeric impurities, particularly the 1,3,4-triazole byproduct, which co-elutes at Rf 0.45. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >99% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–78 | 90–95 | 12–24 | High |
| Aldol Condensation | 70–75 | 85–90 | 6–8 | Moderate |
| Microwave Condensation | 88 | >95 | 0.3 | High |
| Suzuki Coupling | 60–68 | 80–85 | 24–48 | Low |
| Click Chemistry | 75–80 | 90–95 | 12 | Moderate |
Key Observations :
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde groups undergo classical nucleophilic additions, forming derivatives critical for pharmaceutical or materials science applications:
Key Reactions and Conditions
Example: Reaction with hydrazine hydrate yields bis-hydrazones, which are precursors for heterocyclic systems like 1,3,4-oxadiazoles under oxidative conditions .
Coordination Chemistry with Metal Ions
The 1,2,4-triazole nitrogen atoms and aldehyde oxygen participate in metal coordination, forming stable complexes:
Reported Metal Complexes
In a Cd(II) complex, the triazole nitrogen (N2) and benzotriazole nitrogen (N4) coordinate to the metal center, forming a distorted octahedral geometry with bond angles ranging from 67.0° to 174.5° .
Condensation Reactions
The aldehyde groups participate in Knoevenagel or Aldol condensations to extend conjugation:
Condensation Pathways
For instance, condensation with malononitrile under basic conditions produces cyanovinyl derivatives, which are electroactive and suitable for optoelectronic applications .
Reduction and Oxidation Pathways
The aldehydes can be selectively reduced or oxidized, enabling functional group interconversion:
Redox Transformations
Reduction with NaBH₄ proceeds quantitatively (>95% yield), while oxidation to carboxylic acids requires harsh conditions due to steric hindrance from the triazole bridge .
Cycloaddition and Click Chemistry
While the triazole itself is a click reaction product, the aldehyde groups enable further functionalization via Huisgen cycloaddition:
Click Chemistry Derivatives
Compound 4 in , derived from a related bis-aldehyde triazole, showed antiviral activity against HSV-1 by inhibiting viral egress and gene expression (EC₅₀: 21 μM, CC₅₀: 2,593 μM).
Stability and Reactivity Considerations
-
pH Sensitivity : The aldehyde groups are prone to hydration under acidic conditions (pH < 3), forming geminal diols .
-
Thermal Stability : Decomposition occurs above 250°C, primarily via retro-aldol cleavage of the methylene bridge .
-
Solvent Effects : Reactions in polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote aldol side reactions .
This compound’s versatility in forming covalent bonds and coordination complexes makes it valuable for drug design, polymer chemistry, and metal-organic frameworks. Experimental data from coordination complexes and bioactivity studies validate its utility in multidisciplinary research.
Scientific Research Applications
Antifungal Activity
Research indicates that compounds containing the 1,2,4-triazole framework exhibit significant antifungal properties. For instance, derivatives of 1,2,4-triazoles have been shown to outperform traditional antifungal agents against various fungal strains. A study demonstrated that certain triazole derivatives exhibited enhanced activity against Gibberella species and Aspergillus strains, with minimum inhibitory concentrations (MIC) significantly lower than those of established antifungals like ketoconazole .
Antibacterial Activity
The antibacterial potential of 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde has also been explored. Compounds with this structural motif have demonstrated efficacy against Gram-positive and Gram-negative bacteria. A series of studies reported that triazole-containing compounds exhibited MIC values comparable to or better than conventional antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
Agrochemical Applications
The triazole moiety is widely recognized in agrochemicals for its role as a fungicide. The incorporation of the 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde structure into agrochemical formulations has shown promise in enhancing the efficacy of crop protection agents. Research highlights that triazole derivatives can inhibit fungal pathogens effectively while being less toxic to plants compared to traditional fungicides .
Material Science Applications
In addition to biological applications, 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde has been studied for its potential use in material science. The compound's ability to form coordination complexes with metals has led to investigations into its use in catalysis and as a building block for novel materials with specific electronic or optical properties .
Case Studies
Mechanism of Action
The mechanism of action of 4,4’-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may activate or inhibit signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde with structurally related compounds, focusing on molecular properties, synthesis, and applications.
Key Comparative Insights:
Structural Variations :
- The biimidazole derivative (1c) replaces the triazole core with a biimidazole system, altering its fluorescence properties .
- Compound 4a uses a 1,2,3-triazole linker synthesized via click chemistry, enhancing its biological activity .
- Tetraphenylethylene-based analogs exhibit AIE properties, unlike the target compound, making them suitable for optoelectronic applications .
Synthetic Methods :
- The target compound is synthesized via multi-step coupling reactions (e.g., iodine-mediated cross-coupling), whereas 4a employs efficient Cu-catalyzed click chemistry with higher yields (70–77%) .
Functional Group Impact :
- Replacing aldehyde groups with nitriles (e.g., dibenzonitrile derivative) or amides (Letrozole Impurity D) modifies solubility and bioactivity, critical for pharmaceutical applications .
Applications :
- The target compound’s aldehyde groups facilitate coordination with metals (e.g., Co(II) in MOFs), whereas benzimidazole derivatives are preferred for thermal stability in storage .
Research Findings and Data
- Biological Activity: Triazole-linked 4a exhibits notable antimicrobial activity (MIC: 8–16 µg/mL against S. aureus), while the target compound’s bioactivity remains underexplored .
- Thermal Stability : Benzimidazole derivatives (e.g., 4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde ) demonstrate superior stability under inert storage conditions compared to aldehyde-based analogs .
Biological Activity
4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde is a compound derived from the triazole family, which is known for its diverse biological activities. The triazole ring system has been extensively studied for its potential as a scaffold in medicinal chemistry due to its ability to interact with various biological targets.
Chemical Structure and Properties
The molecular formula of 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde is with a molecular weight of 321.333 g/mol. Its structure features two benzaldehyde moieties linked by a triazole ring, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown potent antibacterial activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MIC) for some triazole derivatives have been reported as low as 0.125 μg/mL against these bacteria .
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Studies have shown that 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde and its derivatives can effectively combat fungal strains such as Candida albicans .
Anticancer Activity
The anticancer potential of triazole derivatives is notable. A study highlighted that certain triazole-containing compounds inhibited angiogenesis markers in breast cancer cells . Specifically, compounds derived from the triazole scaffold showed promising results in reducing the expression of VEGF and MMP-9 in cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often correlates with their structural features. Modifications at various positions on the triazole ring can enhance or diminish their activity against specific biological targets. For example, substituents on the phenyl rings attached to the triazole can significantly influence their antibacterial and antifungal potency .
Case Studies
- Antibacterial Screening : A series of 1,2,4-triazoles were synthesized and screened for antibacterial activity. Compounds exhibited varying degrees of efficacy against Gram-positive and Gram-negative bacteria. Notably, some derivatives showed up to 16 times greater activity than standard antibiotics like ampicillin .
- Anticancer Evaluation : In a study focused on breast cancer cells (MDA-MB-231), selected triazole derivatives demonstrated significant inhibition of cell proliferation and migration by targeting angiogenesis pathways .
Data Summary
Q & A
Q. What are the common synthetic routes for 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general method involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and crystallization . For analogs like Letrozole derivatives, similar protocols use triazole-containing precursors and benzaldehyde derivatives under controlled reflux conditions .
Q. What spectroscopic and chromatographic techniques are employed for characterization?
Characterization relies on:
- FT-IR and NMR spectroscopy to confirm functional groups (e.g., aldehyde peaks at ~1700 cm⁻¹ in IR) and triazole ring protons (~7.5–8.5 ppm in H NMR) .
- HPLC or UPLC with UV detection for purity assessment (>98% purity is standard for research-grade samples) .
- Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS for [M+H] ions) .
Q. How does 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde function as an aromatase inhibitor?
The compound competitively inhibits aromatase by binding to the enzyme’s heme group via its triazole moiety, preventing androgen-to-estrogen conversion. This mechanism is critical in breast cancer research, as seen in Letrozole analogs .
Q. What are the stability and storage requirements for this compound?
It is stable at room temperature (RT) in inert atmospheres. Solutions in DMSO (10 mM) should be stored at -20°C to prevent degradation. Long-term storage requires desiccation to avoid aldehyde oxidation .
Advanced Research Questions
Q. How is this compound utilized in metal-organic frameworks (MOFs) for gas adsorption?
The ligand’s flexible carboxyphenyl and rigid triazolyl groups enable diverse coordination modes with metal nodes (e.g., Zn, Cu), forming MOFs with tunable pore sizes. These MOFs exhibit selective gas adsorption (e.g., CO/CH separation) due to their adjustable surface properties and large surface areas (>1000 m/g) . Computational studies (DFT) further optimize adsorption selectivity by modeling ligand-metal interactions .
Q. What computational methods are used to analyze its electronic and thermodynamic properties?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity and charge transfer .
- Molecular Dynamics (MD) simulations assess thermodynamic stability, revealing decomposition temperatures >250°C .
- Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the triazole-aldehyde structure .
Q. How does structural flexibility impact its role in coordination polymers?
The ligand’s methylene bridge allows conformational adaptability, facilitating interpenetrated MOF architectures. For example, Zn(II)-based MOFs with this ligand show dual porosity (micro- and mesopores), enhancing catalytic activity in Knoevenagel condensations .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC values (e.g., aromatase inhibition) are addressed via:
- Standardized assay protocols (e.g., human recombinant enzyme vs. cell-based assays).
- Metabolite profiling (LC-MS/MS) to rule out interference from degradation products .
- Crystallographic studies to validate binding modes and active site interactions .
Methodological Tables
Table 1: Key Synthetic Parameters for Analogous Compounds
| Parameter | Value/Description | Reference |
|---|---|---|
| Reaction solvent | Absolute ethanol | |
| Catalyst | Glacial acetic acid (5 drops) | |
| Reflux time | 4–6 hours | |
| Yield | 65–85% |
Table 2: MOF Performance Metrics Using This Ligand
| Property | Value | Reference |
|---|---|---|
| BET surface area | 1200–1500 m/g | |
| CO adsorption | 3.2 mmol/g at 298 K, 1 bar | |
| Thermal stability | Stable up to 300°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
